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Compound of Interest

Compound Name: 3,5-Dimethoxy-2-methylpyridine

Cat. No.: B12973140

Get Quote

Introduction & Chemical Profile[3][4][5][6][7]1[8][9]

3,5-Dimethoxy-2-methylpyridine is a specialized heterocyclic building block characterized by
an electron-rich pyridine core. Unlike the electron-deficient nature of unsubstituted pyridine, the

presence of two methoxy groups at the 3- and 5-positions significantly increases the electron
density of the ring, altering its reactivity profile towards electrophilic aromatic substitution.
Simultaneously, the 2-methyl group provides a critical handle for lateral functionalization via
deprotonation or oxidation.

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly in the
synthesis of Proton Pump Inhibitors (PPIs) and Histamine H1/H2 Antagonists. Its structural
motif balances lipophilicity with basicity, modulating the pharmacokinetic properties of drug
candidates.

Chemical Properties Table[3]
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Property Data Notes
3,5-Dimethoxy-2-
IUPAC Name
methylpyridine
Molecular Formula CsH11NO
Molecular Weight 153.18 g/mol
) o ] ) Depending on
Physical State Liquid or low-melting solid ]
purity/temperature
More basic than pyridine (5.[1]
Basicity (pKa) ~6.0 - 6.5 (Estimated) [2][3][4]2) due to +M effect of

OMe

Lateral Lithiation, N-Oxidation, 2-Me is acidic; Ring is

Key Reactivity .
EAS activated

Synthetic Utility & Reactivity Analysis[6]

The synthetic utility of 3,5-Dimethoxy-2-methylpyridine hinges on three primary reactivity
modes. Understanding these allows for precise chemoselective modifications.

Reactivity Logic
o Lateral Metalation (C2-Methyl Acidity): The nitrogen atom withdraws electron density,
rendering the protons on the C2-methyl group acidic (pKa ~29-30).[2] Strong bases (LDA,

NaNH:2) generate a carbanion here, enabling nucleophilic attack on alkyl halides or
carbonyls.

e N-Oxidation & Rearrangement: The nitrogen lone pair is nucleophilic. Oxidation to the N-
oxide activates the C2-methyl group for the Boekelheide Rearrangement, converting the
methyl group into a hydroxymethyl (-CH20OH) or acetoxymethyl group.

o Electrophilic Aromatic Substitution (EAS): The 3,5-dimethoxy pattern directs incoming
electrophiles (NO2z*, Br*) to the 6-position (ortho to the methoxy, para to the methyl) or 4-
position, depending on steric hindrance.
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Reaction Pathway Diagram
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Caption: Primary divergent synthetic pathways for 3,5-Dimethoxy-2-methylpyridine: Lateral
alkylation (bottom), Boekelheide rearrangement (top), and Ring functionalization (right).[1]

Detailed Experimental Protocols

Protocol A: Lateral Alkylation (Synthesis of 2-
Pyridylalkylamines)

Application: Synthesis of Histamine H1/H2 antagonist intermediates.[3] Mechanism:

Deprotonation of the benzylic-like methyl group followed by SN2 substitution.[2]

Reagents:

Substrate: 3,5-Dimethoxy-2-methylpyridine (1.0 eq)

Base: Sodium amide (NaNH2) (1.1 eq) or LDA (1.1 eq)[2]

Electrophile: 1-Chloro-3-dimethylaminopropane (or similar haloalkylamine)

Solvent: Liquid Ammonia (for NaNHz) or Anhydrous THF (for LDA)[1][2]

Step-by-Step Procedure (NaNH2 Method):
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o Preparation of Base: In a 3-neck flask equipped with a dry ice condenser, condense
anhydrous ammonia (~500 mL for 50g scale). Add a catalytic amount of Fe(NOs)s, then
slowly add sodium metal to generate NaNH: in situ. Stir until the blue color disappears and a
grey suspension forms.

o Deprotonation: Add 3,5-Dimethoxy-2-methylpyridine dropwise to the NaNHz2 suspension at
-33°C.

o Observation: The solution will typically turn a deep red/brown color, indicating the
formation of the picolyl anion.

o Time: Stir for 45-60 minutes to ensure complete deprotonation.

» Alkylation: Dissolve the electrophile (e.g., chloroalkylamine) in a minimal amount of
anhydrous ether or add neat if liquid. Add this slowly to the reaction mixture.

o Control: Maintain temperature at -33°C. The reaction is exothermic.[1]

e Quenching: After 2-4 hours, quench the reaction by adding solid Ammonium Chloride
(NHa4Cl).

o Workup: Allow ammonia to evaporate overnight. Dissolve the residue in water and extract
with Dichloromethane (DCM).[3] Dry organic layer over Na=SOa4 and concentrate.[3]

« Purification: Distillation under reduced pressure or column chromatography (DCM/MeOH).

Protocol B: Boekelheide Rearrangement (Synthesis of 2-
Hydroxymethyl Derivatives)

Application: Precursor for Proton Pump Inhibitors (e.g., Omeprazole analogs). Mechanism: N-
oxidation followed by [3,3]-sigmatropic rearrangement.

Reagents:
 Step 1: m-Chloroperbenzoic acid (NMCPBA) (1.2 eq), DCM.[2]

o Step 2: Acetic Anhydride (Ac20) (Excess, solvent volume).
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e Step 3: NaOH (10% aq) or K2CO3/MeOH.
Step-by-Step Procedure:

e N-Oxidation: Dissolve 3,5-Dimethoxy-2-methylpyridine in DCM (0.5 M). Cool to 0°C. Add
MCPBA portion-wise. Warm to RT and stir for 4-6 hours.

o Check: Monitor TLC for consumption of starting material (N-oxide is much more polar).

o Workup: Wash with ag. NaHCOs to remove m-chlorobenzoic acid. Dry and concentrate to
yield the N-oxide solid.

o Rearrangement: Suspend the crude N-oxide in Acetic Anhydride (5 mL per gram). Heat to
reflux (approx. 140°C) for 1-2 hours.

o Mechanism Note: The N-oxide oxygen attacks an acetyl group, followed by deprotonation
of the methyl group and rearrangement to form the 2-acetoxymethyl intermediate.

o Workup: Remove excess Acz0 under vacuum. The residue is the acetoxy-intermediate.

e Hydrolysis: Dissolve the residue in Methanol/Water (1:1). Add NaOH (2.0 eq). Stir at RT for 1
hour.

o |solation: Neutralize with dilute HCI. Extract with EtOAc.

o Yield: Typically 60-75% overall.

Applications in Drug Discovery[5][7]

The 3,5-dimethoxy-2-methylpyridine scaffold is critical in two major therapeutic areas.
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Therapeutic Class

Role of Scaffold

Specific Drug
Examples/Analogs

Proton Pump Inhibitors (PPIS)

The pyridine ring acts as the
acid-activatable "trigger."[1][2]
The methoxy groups increase
the pKa, making the drug more
stable at neutral pH but
reactive in the acidic parietal
cells.

Tenatoprazole (Imidazo[4,5-
b]pyridine analog),
Omeprazole (uses 3,5-
dimethyl-4-methoxy, but 3,5-
dimethoxy analogs are
investigated for varying half-
life).[2]

Histamine Antagonists

The pyridine ring serves as a
bioisostere for the imidazole
ring found in histamine. The 2-
methyl linkage connects to the

amine tail.

2-Pyridylalkylamines
(Research tools for H1/H2
receptor mapping).[2][3]

Ligand Design

Acts as an electron-rich N-
donor ligand for transition
metal catalysis (Pd, Cu).[1][2]

Used in cross-coupling
reactions where electron-rich
pyridines prevent catalyst
poisoning.[2]

Structural Diagram of PPl Mechanism

The electron-donating methoxy groups facilitate the nucleophilic attack of the pyridine nitrogen

on the benzimidazole carbon under acidic conditions.
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Caption: Mechanism of Action for Pyridine-based PPIs. The electron density from methoxy
groups (not shown) drives the initial cyclization step.

Safety & Handling

o Toxicity: Like most alkyl-pyridines, this compound is likely an irritant to eyes, skin, and the
respiratory system. Specific toxicological data is limited, so treat as a potential neurotoxin
(standard for pyridine derivatives).

o Flammability: The 2-methyl group increases volatility compared to heavier analogs. Keep
away from open flames.
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e Reaction Hazards:
o NaNH:z: Reacts violently with water. Old samples may contain explosive peroxides.
o MCPBA: Potentially explosive if concentrated or heated dry. Always work in solution.

References

o US Patent 4,526,974. Synthesis of 2-pyridylalkylamines. (Describes the lateral alkylation of
3,5-dimethoxy-2-methylpyridine using sodamide).

» Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[5] A Novel Synthesis of
Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. (Foundational
protocol for 2-methylpyridine functionalization).

e Smolecule Product Data. 2-Ethynyl-3,5-dimethoxypyridine Synthesis Methods. (Discusses
reactivity of the 3,5-dimethoxy core).

o BLD Pharm Catalog. 4-(Difluoromethyl)-3,5-dimethoxy-2-methylpyridine. (Verifies the
availability of the core scaffold in modern medicinal chemistry catalogs).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Guide: Organic Synthesis & Applications of
3,5-Dimethoxy-2-methylpyridine[1][2]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12973140/docs#technical-guide-organic-synthesis-
applications-of-3-5-dimethoxy-2-methylpyridine-1-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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